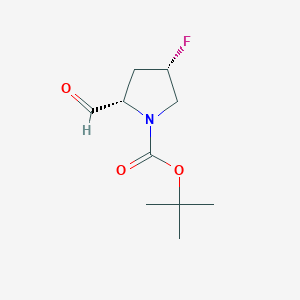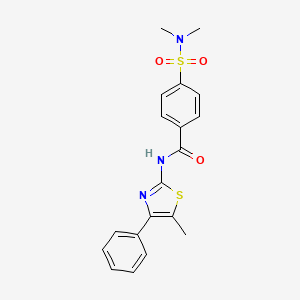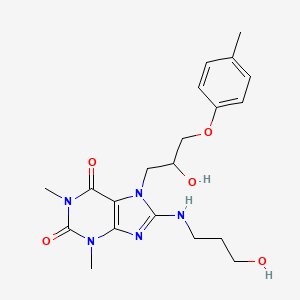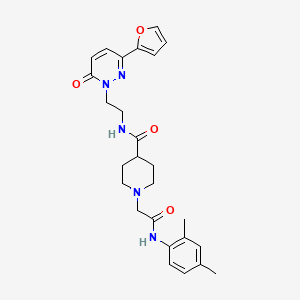
(2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for(2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate is 1S/C10H16FNO3/c1-10 (2,3)15-9 (14)12-5-7 (11)4-8 (12)6-13/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical form of(2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate is not specified in the available resources . It should be stored at -20C and under nitrogen .
科学的研究の応用
Synthetic Methodologies and Chemical Properties
(2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate is a compound of interest in synthetic chemistry due to its potential as a building block in organic synthesis. Marsais and Quéguiner (1983) discussed the metallation of π-deficient heteroaromatic compounds, highlighting the importance of such reactions in creating fluorinated and other modified organic compounds, which can be foundational for developing new materials or drugs (Marsais & Quéguiner, 1983). Similarly, Qiu et al. (2009) described a practical synthesis approach for 2-Fluoro-4-bromobiphenyl, demonstrating the utility of fluorinated compounds in pharmaceutical manufacturing and highlighting the ongoing need for efficient synthetic routes for such molecules (Qiu et al., 2009).
Biological Activities and Pharmacological Potential
Research into the biological activities of fluorinated compounds, including those structurally related to (2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate, has shown promising pharmacological potential. For instance, Veinberg et al. (2015) explored the stereochemistry of phenylpiracetam and its methyl derivative, indicating the significance of chirality and fluorination in enhancing the pharmacological profile of central nervous system agents (Veinberg et al., 2015). These findings are crucial for the development of new therapeutics, especially in neurology and psychiatry.
Environmental Impact and Sustainability
The environmental fate and transformation of fluorinated compounds, akin to (2S,4S)-tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate, have been a subject of extensive study. Wang et al. (2013) reviewed the transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), addressing the challenges in risk assessment and management due to limited information on these chemicals (Wang et al., 2013). This highlights the importance of understanding the environmental behavior of fluorinated compounds for sustainability and regulatory compliance.
Safety and Hazards
特性
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLOPMZCFQFHB-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441714-23-4 |
Source


|
| Record name | tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)
![7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559058.png)
![N-(4-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2559060.png)
![1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2559061.png)
![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2559062.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)
![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)

![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)
![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

